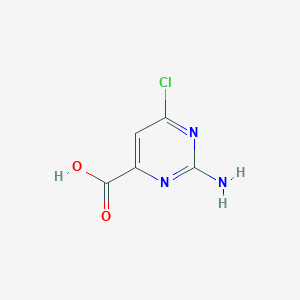

2-Amino-6-chloropyrimidine-4-carboxylic acid

Overview

Description

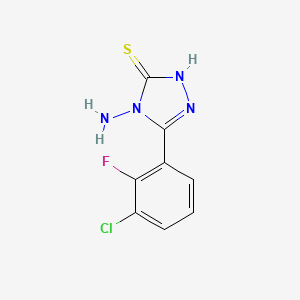

2-Amino-6-chloropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-6-chloro-4-pyrimidinecarboxylic acid . The InChI code is 1S/C5H4ClN3O2/c6-3-1-2 (4 (10)11)8-5 (7)9-3/h1H, (H,10,11) (H2,7,8,9) .Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 173.56 .Scientific Research Applications

1. Cocrystals Design

2-Amino-6-chloropyrimidine-4-carboxylic acid has been utilized in designing cocrystals with various carboxylic acids. These cocrystals, characterized by single-crystal X-ray diffraction, show potential in developing new materials with specific physical properties. The hydrogen bonding of the carboxyl group with the pyrimidine unit plays a crucial role in the formation of these cocrystals (Rajam et al., 2018).

2. Building Blocks for Peptidomimetics

The compound has been explored as a building block for the synthesis of peptidomimetics. It has shown promise in applications for developing amino acid and peptide analogues, essential in medicinal chemistry (Bissyris et al., 2005).

3. Facilitating Synthetic Approaches

It serves as a precursor in facile synthetic approaches to various amino acids. These amino acids have applications in pharmaceutical and biological research, showcasing the versatility of this compound in synthetic chemistry (Blyumin et al., 2007).

4. Hydrogen Bonding Studies

This compound is instrumental in studying hydrogen bonding patterns, essential for understanding molecular interactions in various chemical and biological processes (Balasubramani et al., 2007).

5. In Isostructural Co-Crystals Design

This compound is used in designing a series of isostructural co-crystals. These studies are crucial in understanding and manipulating molecular architectures for specific applications in materials science (Ebenezer et al., 2011).

6. As Valuable Building Blocks

The compound acts as a valuable building block in medicinal and agrochemical research, forming a basis for synthesizing novel high-value pyrimidine scaffolds (Schmitt et al., 2017).

Safety and Hazards

Mechanism of Action

2-Amino-6-chloropyrimidine-4-carboxylic acid: (CAS Number: 1206249-51-5) is a compound with potential biological activity

- DNA Triplex Formation : Due to its ability to participate in the formation of oligonucleotides, this compound might form DNA triplexes. These triplexes could be relevant for viral and cancerous DNA structures .

- Prodrug Formation : Multistep transformations of related compounds have led to the formation of prodrugs. For instance, 5-bromo-6-phenylisocytosine (bropirimine) has been used as an immunomodulator and for bladder cancer treatment .

Biochemical Analysis

Biochemical Properties

2-Amino-6-chloropyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly those involving nucleic acids and proteins. It interacts with enzymes such as kinases and polymerases, which are crucial for DNA replication and repair. The compound’s ability to form hydrogen bonds and its structural similarity to nucleotides allow it to act as a competitive inhibitor in enzymatic reactions. For instance, it can inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide essential for DNA synthesis .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases. This modulation can lead to alterations in gene expression, affecting cellular processes like proliferation, differentiation, and apoptosis. In cancer cells, for example, this compound has been observed to induce cell cycle arrest and apoptosis by interfering with DNA synthesis and repair mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, acting as a competitive inhibitor. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, the compound can induce conformational changes in proteins, affecting their function. For example, its interaction with thymidylate synthase not only inhibits the enzyme but also leads to the stabilization of the enzyme-substrate complex, further preventing DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of DNA synthesis, resulting in long-term effects on cellular function, such as reduced proliferation and increased apoptosis in cell cultures .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the compound’s inhibitory effects on DNA synthesis become toxic, leading to cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown and elimination from the body. The compound can also affect metabolic flux by inhibiting key enzymes in nucleotide synthesis pathways, leading to altered levels of metabolites such as deoxyribonucleotides. This inhibition can disrupt cellular metabolism, affecting processes like DNA replication and repair .

Properties

IUPAC Name |

2-amino-6-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDOONGJQRERAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206249-51-5 | |

| Record name | 2-amino-6-chloropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)

![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)